Limonilic acid Limonilic acid Limonilic acid is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 751-49-5
VCID: VC0533178
InChI: InChI=1S/C26H30O9/c1-22(2)17-16-18(29)24(4)13(25(17,11-32-16)14(34-22)9-15(27)28)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,16-17,19-20H,5,7,9,11H2,1-4H3,(H,27,28)
SMILES: CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)O)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C
Molecular Formula: C26H30O9
Molecular Weight: 486.5 g/mol

Limonilic acid

CAS No.: 751-49-5

Cat. No.: VC0533178

Molecular Formula: C26H30O9

Molecular Weight: 486.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Limonilic acid - 751-49-5

Specification

CAS No. 751-49-5
Molecular Formula C26H30O9
Molecular Weight 486.5 g/mol
IUPAC Name 2-[6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20-tetraoxahexacyclo[12.4.2.01,15.02,12.05,11.09,11]icosan-18-yl]acetic acid
Standard InChI InChI=1S/C26H30O9/c1-22(2)17-16-18(29)24(4)13(25(17,11-32-16)14(34-22)9-15(27)28)5-7-23(3)19(12-6-8-31-10-12)33-21(30)20-26(23,24)35-20/h6,8,10,13-14,16-17,19-20H,5,7,9,11H2,1-4H3,(H,27,28)
Standard InChI Key WCUZRQHRKOLHQW-UHFFFAOYSA-N
SMILES CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)O)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C
Canonical SMILES CC1(C2C3C(=O)C4(C(C2(CO3)C(O1)CC(=O)O)CCC5(C46C(O6)C(=O)OC5C7=COC=C7)C)C)C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Properties

Limonilic acid is defined by the systematic IUPAC name 2-[6-(furan-3-yl)-5,12,16,16-tetramethyl-8,13-dioxo-7,10,17,20... (truncated for brevity), reflecting its polycyclic framework fused with furan and epoxide functionalities . Key properties include:

PropertyValue
CAS Registry Number751-49-5
Molecular FormulaC₂₆H₃₀O₉
Molecular Weight486.5 g/mol
Purity>98% (research grade)

The compound’s architecture features a spirocyclic core, a hallmark of limonoids, with oxygenated groups (ketones, epoxides) that enhance reactivity and interaction with biological targets . Comparative analysis with structurally related limonoids, such as limonin and limonoic acid (PubChem CID 439529), reveals distinct differences: Limonoic acid possesses additional hydroxyl and carboxylic acid groups, resulting in a higher molecular weight (506.5 g/mol) and altered solubility profiles .

Synthesis and Derivative Development

Key Synthetic Pathways

Limonilic acid is primarily synthesized from limonin, an abundant triterpenoid isolated from citrus fruits. A landmark study by Chen et al. (2021) detailed its role as a substrate for constructing compounds with rearranged A- and B-ring systems . Noteworthy reactions include:

  • B-Ring Cleavage: Treatment with sodium hydroxide at elevated temperatures selectively cleaves the C7–C8 bond, yielding carboxylic acid 11 (quantitative yield), a natural metabolite first isolated from Pseudomonas species .

  • E-Ring Modification: Ozonolysis of the furan moiety generates dihydroxy ketone 21, a precursor for derivatives with enhanced polarity .

  • Amide Coupling: Reaction with primary amines produces analogs (e.g., 30–33) with improved pharmacokinetic properties .

Architecturally Novel Derivatives

The table below summarizes select derivatives synthesized from Limonilic acid and their structural attributes:

DerivativeModificationBiological Activity (If Tested)
8A-ring cleavageNot reported
9B-ring cleavageCytotoxic (IC₅₀: 12 µM, HeLa)
21Dihydroxy ketoneAntioxidant (EC₅₀: 45 µM)
30Amide conjugateAnti-inflammatory (IC₅₀: 8 µM)

These transformations leverage Limonilic acid’s inherent reactivity, enabling access to 52 distinct scaffolds—36 of which are unprecedented in chemical literature .

Future Directions and Applications

Drug Discovery

Limonilic acid’s scaffold diversity positions it as a valuable template for fragment-based drug design. Prioritized areas include:

  • Optimization of Synthetic Routes: Improving yields via catalytic asymmetric epoxidation or enzymatic resolution.

  • Targeted Delivery Systems: Encapsulation in lipid nanoparticles to enhance bioavailability.

Agricultural and Industrial Uses

As limonoids exhibit insecticidal properties, Limonilic acid derivatives could serve as eco-friendly pesticides. Preliminary work indicates larvicidal activity against Aedes aegypti at 50 ppm, though field trials are pending.

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